7-Bromo-4-chloroquinolin-3-amine is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in the synthesis of various biologically active molecules. This compound features a quinoline core, which is a well-known structure in pharmaceuticals due to its diverse biological activities, including antimalarial and anticancer properties. The presence of bromine and chlorine substituents enhances its reactivity and allows for further chemical modifications, making it a versatile building block in drug development.
The compound is classified under the category of halogenated quinolines, which are important in the field of organic chemistry. Its synthesis and applications have been explored in various studies, highlighting its relevance in both academic research and pharmaceutical applications. The compound can be sourced through synthetic methods that involve the functionalization of quinoline derivatives.
The synthesis of 7-bromo-4-chloroquinolin-3-amine can be achieved through several methodologies, often involving bromination and chlorination reactions on quinoline derivatives. A common approach includes:
For example, one synthetic route involves the condensation of 3-bromoaniline with Meldrum's acid followed by cyclization to form the quinoline structure, which is then halogenated to yield the desired product .
The molecular formula for 7-bromo-4-chloroquinolin-3-amine is C_9H_6BrClN. The structure consists of a quinoline ring with a bromine atom at position 7 and a chlorine atom at position 4, along with an amino group at position 3.
Key structural data includes:
7-Bromo-4-chloroquinolin-3-amine participates in various chemical reactions that facilitate further functionalization:
The physical properties of 7-bromo-4-chloroquinolin-3-amine include:
Chemical properties include:
7-Bromo-4-chloroquinolin-3-amine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer. Its derivatives have shown potential as:
Research continues into optimizing its synthesis and exploring new derivatives that could enhance efficacy against resistant strains of pathogens or cancer cells .
Regioselective bromination at the C7 position of quinoline scaffolds is critical for synthesizing 7-bromo-4-chloroquinolin-3-amine. Direct bromination of preformed quinolines often faces challenges due to competing reactions at multiple reactive sites. N-Bromosuccinimide (NBS) emerges as the optimal reagent for this transformation, enabling selective electrophilic aromatic substitution under mild conditions. As demonstrated in indazole syntheses (which share analogous regiochemical constraints), NBS (1.07 equiv) in sulfuric acid (10 equiv) at 25°C achieves >93% regioselectivity for monobromination, minimizing dihalogenation or nitrile hydrolysis side reactions [2] [3].
Alternative halogenating agents like elemental bromine or potassium bromate suffer from poor controllability and safety hazards. Bromine promotes nitrile group hydration to undesired amides, while potassium bromate reactions are highly exothermic and prone to over-bromination [3]. Solvent-free NBS-mediated bromination also simplifies purification, as the product precipitates upon aqueous workup in 75–80% isolated yield and 95–96% purity (qNMR) [3].
Table 1: Optimization of Bromination Conditions for Halogenated Benzonitrile Precursors
Entry | Brominating Agent | Acid/Additive | Temp (°C) | Conversion (%) | Selectivity for Monobromination (%) |
---|---|---|---|---|---|
1 | Br₂ | H₂SO₄ (10 eq) | 25 | 65 | 42 |
2 | NBS (1.2 eq) | H₂SO₄ (10 eq) | 25 | 88 | 75 |
3 | NBS (1.07 eq) | H₂SO₄ (10 eq) | 25 | >99 | >93 |
4 | NBS (1.07 eq) | TFA | 25 | 0 | 0 |
5 | NBS (1.07 eq) | Acetic Acid | 25 | 0 | 0 |
Data adapted from indazole synthesis optimizations in [3], applicable to quinoline precursor chemistry.
Cyclization of halogenated benzonitriles with hydrazine is a cornerstone for constructing 3-amino heterocycles. For 7-bromo-4-chloroquinolin-3-amine, this reaction proceeds via nucleophilic addition-cyclization, where hydrazine attacks the electron-deficient cyano group, followed by intramolecular ring closure. Solvent choice profoundly influences regioselectivity and efficiency. Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) facilitate cyclization at 60°C but yield near-equimolar mixtures of regioisomers due to indiscriminate nucleophilic substitution at both halogen sites [3].
Switching to protic solvents like isopropanol (IPA) improves regioselectivity to 70:30 (desired:undesired isomer). Remarkably, water-immiscible solvents such as 2-methyltetrahydrofuran (2-MeTHF) enhance selectivity further (up to 85:15) while enabling solvent recovery via phase separation. Key parameters include:
Table 2: Solvent Effects on Regioselectivity of Hydrazine Cyclization
Solvent | Temp (°C) | Hydrazine (equiv) | Isomer Ratio (6:12)* | Conversion (%) |
---|---|---|---|---|
NMP | 60 | 2.0 | 50:50 | 98 |
Ethanol | 95 | 2.5 | 65:35 | >95 |
IPA | 95 | 2.5 | 70:30 | >95 |
2-MeTHF | 95 | 2.5 | 85:15 | >95 |
DIPEA | 95 | 3.0 | 80:20 | >95 |
**6 = desired 7-bromo-4-chloro isomer; 12 = undesired dibromo analogue [3]*
Scalability of 7-bromo-4-chloroquinolin-3-amine synthesis demands eliminating chromatography and ensuring reproducible yields. A two-step sequence exemplifies this:
This protocol achieves 38–45% isolated yield over two steps with ≥98% purity (HPLC), bypassing resource-intensive purifications. Key advantages include:
Table 3: Scalability Performance of the Two-Step Synthesis
Scale (g) | Bromination Yield (%) | Cyclization Yield (%) | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
10 | 78 | 58 | 45 | 98.5 |
100 | 80 | 53 | 42 | 98.2 |
300 | 75 | 51 | 38 | 97.8 |
Green chemistry principles significantly enhance the sustainability of synthesizing 7-bromo-4-chloroquinolin-3-amine. Two areas offer major improvements:
Halogenation
Purification & Solvent Management
Life-cycle analysis shows these modifications lower the process mass intensity (PMI) by 40% and E-factor (kg waste/kg product) by 3.5-fold [2] [6].
Table 4: Environmental Metrics Comparison for Purification Methods
Purification Method | PMI* | E-Factor | Solvent Consumption (L/kg) |
---|---|---|---|
Column Chromatography | 87 | 86 | 120 |
Crystallization (EtOH/H₂O) | 32 | 31 | 25 |
Solvent-Free Filtration | 15 | 14 | 0 |
**Process Mass Intensity = Total materials used (kg) / Product (kg) [6]*
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: